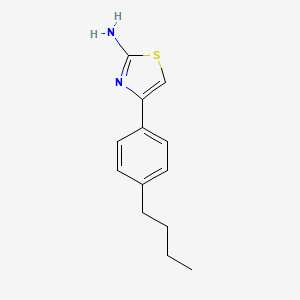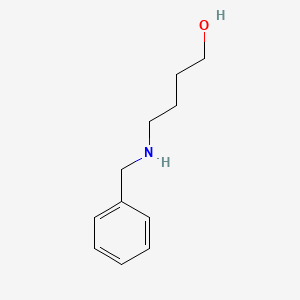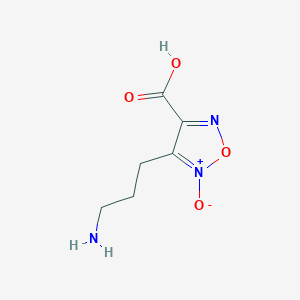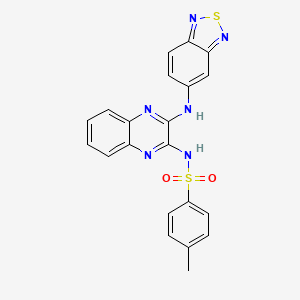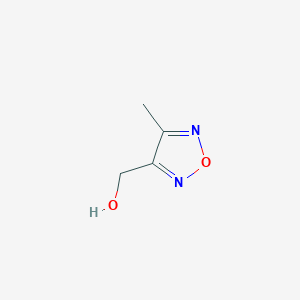![molecular formula C14H22N2O2 B1332820 1-[3-(3-Methoxy-phenoxy)-propyl]-piperazine CAS No. 401802-32-2](/img/structure/B1332820.png)
1-[3-(3-Methoxy-phenoxy)-propyl]-piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[3-(3-Methoxy-phenoxy)-propyl]-piperazine is an organic compound with the molecular formula C14H22N2O2 and a molecular weight of 250.34 g/mol . This compound is characterized by the presence of a piperazine ring substituted with a 3-(3-methoxy-phenoxy)-propyl group. It is primarily used in research settings, particularly in the field of proteomics .
Métodos De Preparación
The synthesis of 1-[3-(3-Methoxy-phenoxy)-propyl]-piperazine typically involves the reaction of 3-(3-methoxy-phenoxy)-propyl bromide with piperazine. The reaction is carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The product is then purified using standard techniques such as recrystallization or column chromatography .
Análisis De Reacciones Químicas
1-[3-(3-Methoxy-phenoxy)-propyl]-piperazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation typically occurs at the methoxy group, leading to the formation of a carboxylic acid derivative.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions often target the piperazine ring, leading to the formation of secondary amines.
Substitution: Nucleophilic substitution reactions can occur at the methoxy group or the piperazine ring. Common reagents for these reactions include alkyl halides and nucleophiles such as amines or thiols.
The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
1-[3-(3-Methoxy-phenoxy)-propyl]-piperazine is used extensively in scientific research, particularly in the following areas:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: In proteomics research, this compound is used to study protein interactions and functions.
Medicine: Although not used directly as a therapeutic agent, derivatives of this compound are being explored for their potential pharmacological activities.
Mecanismo De Acción
The mechanism of action of 1-[3-(3-Methoxy-phenoxy)-propyl]-piperazine involves its interaction with specific molecular targets, such as proteins and enzymes. The compound can bind to these targets, altering their structure and function. This binding can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways .
Comparación Con Compuestos Similares
1-[3-(3-Methoxy-phenoxy)-propyl]-piperazine can be compared to other similar compounds, such as:
Phenoxy acetic acid derivatives: These compounds share the phenoxy group but differ in their overall structure and functional groups.
Piperazine derivatives: Compounds like 1-(2-hydroxyethyl)-piperazine and 1-(2-methoxyethyl)-piperazine have similar structures but different substituents.
The uniqueness of this compound lies in its specific combination of the phenoxy and piperazine groups, which confer distinct chemical and biological properties .
Propiedades
IUPAC Name |
1-[3-(3-methoxyphenoxy)propyl]piperazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O2/c1-17-13-4-2-5-14(12-13)18-11-3-8-16-9-6-15-7-10-16/h2,4-5,12,15H,3,6-11H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUHJPPXYZRKQBL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OCCCN2CCNCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
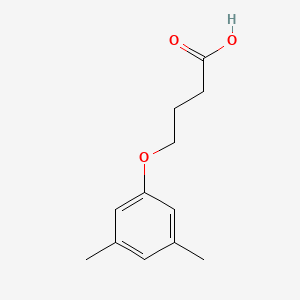
![5,6-Dimethyl-2-(2-propyn-1-ylthio)thieno[2,3-D]pyrimidin-4-amine](/img/structure/B1332740.png)
![4-[(4-Benzhydryl-1-piperazinyl)sulfonyl]aniline](/img/structure/B1332742.png)
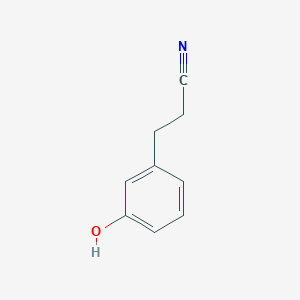
acetic acid](/img/structure/B1332749.png)
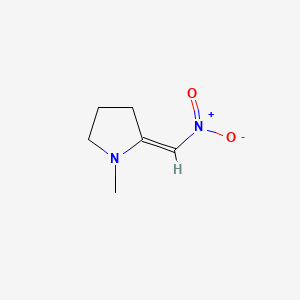
![Ethyl 2-{[4-(tert-butyl)benzoyl]amino}acetate](/img/structure/B1332754.png)

